4,2'-Dihydroxy-3',4',6'-trimethoxychalcone

Vue d'ensemble

Description

4,2’-Dihydroxy-3’,4’,6’-trimethoxychalcone is a chemical compound with the molecular formula C18H18O6 . It is a flavonoid, a class of plant secondary metabolites with various biological activities .

Molecular Structure Analysis

The molecular structure of 4,2’-Dihydroxy-3’,4’,6’-trimethoxychalcone consists of 18 carbon atoms, 18 hydrogen atoms, and 6 oxygen atoms . The molecular weight is 330.33 .Chemical Reactions Analysis

Specific chemical reactions involving 4,2’-Dihydroxy-3’,4’,6’-trimethoxychalcone are not provided in the available sources. Chalcones, in general, are known to undergo a variety of chemical reactions, including cyclization and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,2’-Dihydroxy-3’,4’,6’-trimethoxychalcone include a melting point of 177-182 °C, a predicted boiling point of 580.6±50.0 °C, and a predicted density of 1.276±0.06 g/cm3 .Applications De Recherche Scientifique

Antitumor Activity

4,2'-Dihydroxy-3',4',6'-trimethoxychalcone has shown potential in antitumor activity. A study by Masawang et al. (2014) evaluated a similar compound, 2',4'-dihydroxy-3,4,5-trimethoxychalcone, and found it induces mitotic catastrophe in MCF-7 breast cancer cells. This compound affected microtubules and caused a prolonged mitotic arrest followed by cell death, indicating its potential as an antitumor agent (Masawang et al., 2014).

Nonlinear Optical Response and Reactivity

The nonlinear optical response and reactivity of dihydrochalcones, including compounds similar to this compound, were studied by Andrade-Filho et al. (2021). They found that minimal structural changes in these compounds significantly impact their electronic structure, suggesting applications in optoelectronics and photonics (Andrade-Filho et al., 2021).

Antimicrobial Effects

Costa et al. (2016) isolated chalcones, including 2'-hydroxy-4,4',6'-trimethoxychalcone, from Piper hispidum leaves, demonstrating antimicrobial activity against bacteria and yeasts. These compounds showed synergistic effects with antifungal drugs and were effective against biofilm cells, indicating their potential in antimicrobial applications (Costa et al., 2016).

Anti-adipogenic Effects

Kumkarnjana et al. (2018) researched the anti-adipogenic effects of flavonoids from Chromolaena odorata leaves, including 4,2'-dihydroxy-4',5',6'-trimethoxychalcone. This compound significantly inhibited lipid accumulation in 3T3-L1 adipocytes, suggesting its potential in combating obesity or metabolic disorders (Kumkarnjana et al., 2018).

Allergy-Preventive Effects

Ogawa et al. (2007) found that an extract of Xanthorrhoea hastilis, containing compounds like this compound, showed allergy-preventive effects. Thesecompounds, including similar flavonoids, exhibited significant allergy-preventive activities, highlighting their potential therapeutic use in allergy prevention (Ogawa et al., 2007).

Safety and Hazards

Propriétés

IUPAC Name |

(E)-3-(4-hydroxyphenyl)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-22-14-10-15(23-2)18(24-3)17(21)16(14)13(20)9-6-11-4-7-12(19)8-5-11/h4-10,19,21H,1-3H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPONZNQSBPSLY-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1C(=O)C=CC2=CC=C(C=C2)O)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1C(=O)/C=C/C2=CC=C(C=C2)O)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

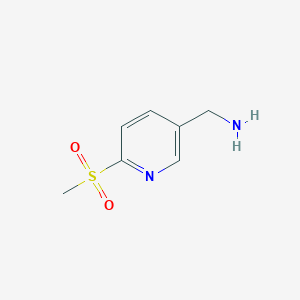

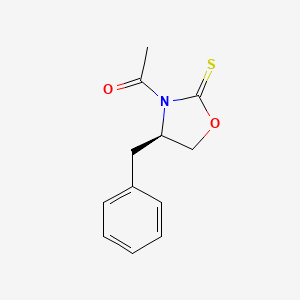

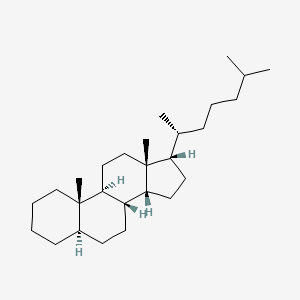

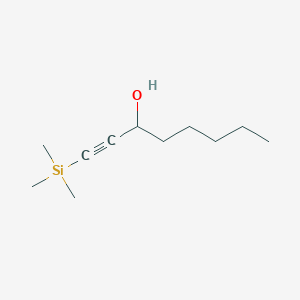

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.